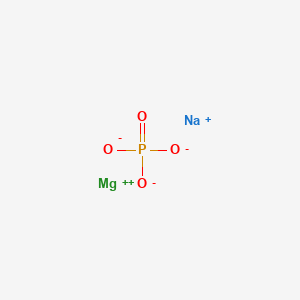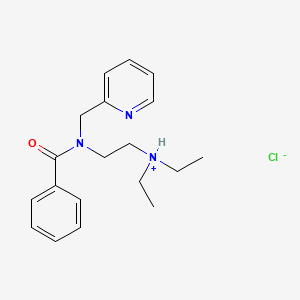
Oxobis(toluene-p-sulphonato)vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxobis(toluene-p-sulfonato)vanadium is a chemical compound with the molecular formula C14H14O7S2V and a molecular weight of 411.344 g/mol. It is known for its unique properties and applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of Oxobis(toluene-p-sulfonato)vanadium typically involves the reaction of vanadium pentoxide with toluene-p-sulfonic acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Oxobis(toluene-p-sulfonato)vanadium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield vanadium oxides, while reduction reactions may produce vanadium(III) complexes .
Scientific Research Applications
Oxobis(toluene-p-sulfonato)vanadium has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the polymerization of olefins . In biology, it has been studied for its potential as an enzyme inhibitor and its effects on cellular processes . In medicine, it is being investigated for its potential therapeutic applications, including its role in the treatment of diabetes and cancer . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Oxobis(toluene-p-sulfonato)vanadium involves its interaction with molecular targets and pathways within cells. It can act as an inhibitor of specific enzymes, such as protein tyrosine phosphatases, which play a role in regulating cellular signaling pathways . By inhibiting these enzymes, Oxobis(toluene-p-sulfonato)vanadium can modulate various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Oxobis(toluene-p-sulfonato)vanadium can be compared with other vanadium-based compounds, such as vanadyl sulfate and vanadium pentoxide. While all these compounds contain vanadium, they differ in their chemical structures and properties . For example, vanadyl sulfate is commonly used as a dietary supplement for its potential health benefits, while vanadium pentoxide is used as a catalyst in industrial processes . The unique combination of toluene-p-sulfonic acid and vanadium in Oxobis(toluene-p-sulfonato)vanadium gives it distinct properties and applications .
Properties
CAS No. |
21493-51-6 |
|---|---|
Molecular Formula |
C14H16O7S2V |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;oxovanadium |
InChI |
InChI=1S/2C7H8O3S.O.V/c2*1-6-2-4-7(5-3-6)11(8,9)10;;/h2*2-5H,1H3,(H,8,9,10);; |
InChI Key |
IRGQWVJBFRICBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


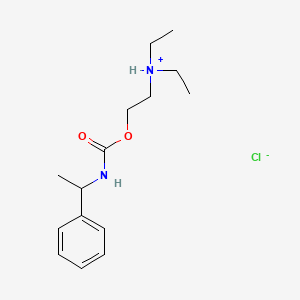
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
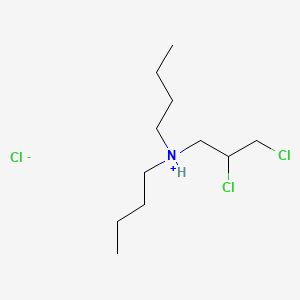
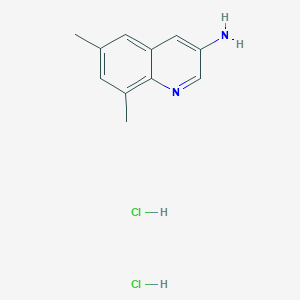
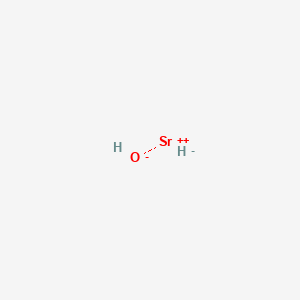

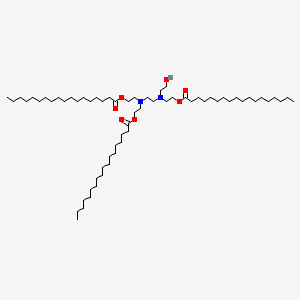

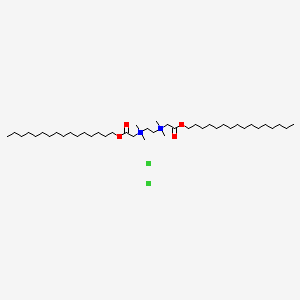


![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
